molecular formula C16H20N2O4 B4877212 methyl 4-oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}butanoate

methyl 4-oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}butanoate

Cat. No. B4877212
M. Wt: 304.34 g/mol
InChI Key: DJQBWSBPDXJPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}butanoate, also known as methylphenidate, is a psychostimulant drug that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which can improve focus, attention, and alertness.

Mechanism of Action

Methylphenidate works by blocking the reuptake of dopamine and norepinephrine in the brain, which increases the levels of these neurotransmitters. This leads to increased activity in the prefrontal cortex, which is responsible for executive functions such as attention, working memory, and decision-making.
Biochemical and Physiological Effects:
Methylphenidate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration rate, which can lead to side effects such as insomnia, appetite suppression, and weight loss. It also increases the release of glucose from the liver, which can cause hyperglycemia in some individuals.

Advantages and Limitations for Lab Experiments

Methylphenidate has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it useful for studying the effects of dopamine and norepinephrine on cognitive function. However, it also has limitations, such as the potential for side effects and the fact that it is a controlled substance, making it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on methyl 4-oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}butanoateate. One area of interest is its potential use in treating other conditions such as depression and anxiety. Another area of interest is the development of new formulations of the drug that have fewer side effects and longer-lasting effects. Finally, research on the long-term effects of methyl 4-oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}butanoateate use is needed to better understand its safety and efficacy over time.
Conclusion:
Methylphenidate is a well-studied drug with a known mechanism of action that is commonly used to treat ADHD and narcolepsy. It has several advantages for use in lab experiments, but also has limitations such as potential side effects and controlled substance status. Future research directions include investigating its use in treating other conditions and developing new formulations with fewer side effects.

Scientific Research Applications

Methylphenidate has been extensively studied for its use in treating ADHD and narcolepsy. It has been shown to improve cognitive function, attention, and behavior in children and adults with ADHD. It is also used off-label to treat other conditions such as depression, anxiety, and chronic pain.

properties

IUPAC Name

methyl 4-oxo-4-[4-(pyrrolidine-1-carbonyl)anilino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-22-15(20)9-8-14(19)17-13-6-4-12(5-7-13)16(21)18-10-2-3-11-18/h4-7H,2-3,8-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQBWSBPDXJPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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